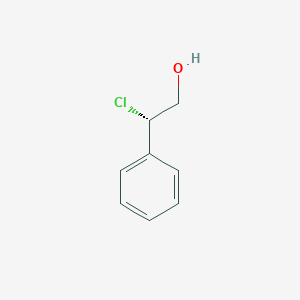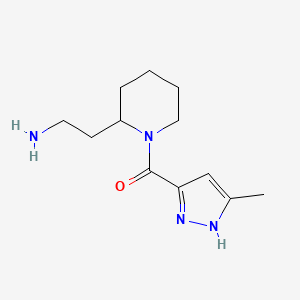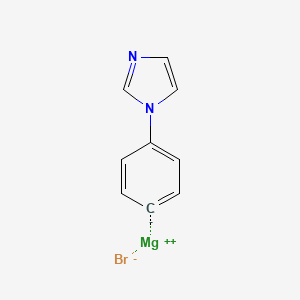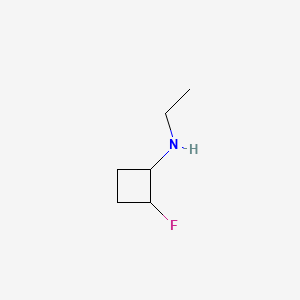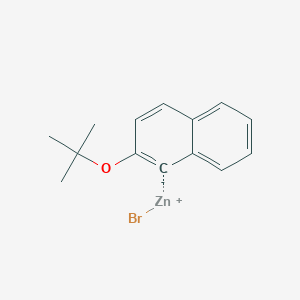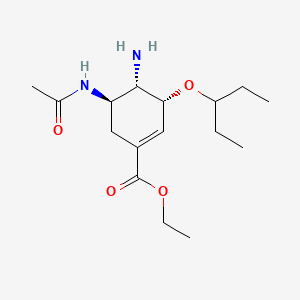![molecular formula C14H11F3O B14891584 [5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a phenyl ring, with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on biological activity and molecular recognition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenylmethanol
- 2-Fluoro-5-(trifluoromethyl)phenylmethanol
- 2-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol stands out due to the presence of both a phenyl group and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11F3O |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
[5-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
Clave InChI |
IFMQPKGSACKMKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


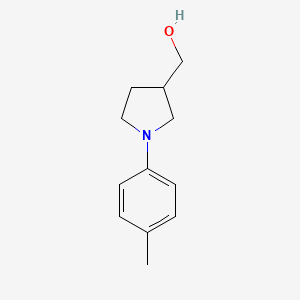
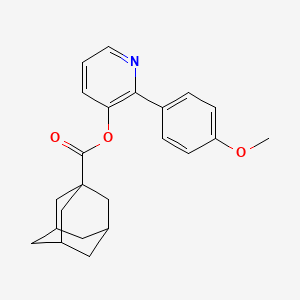
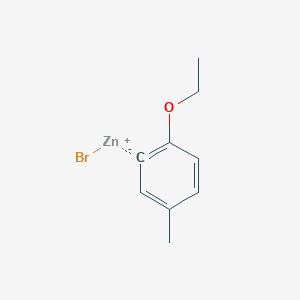
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
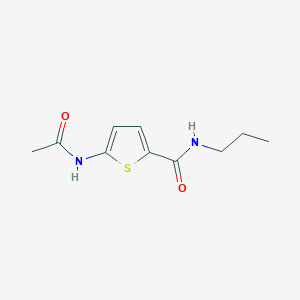
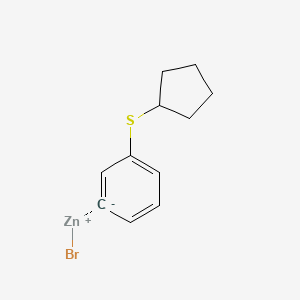
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
